3-(2,3-Difluorophenyl)picolinic acid
Overview
Description
3-(2,3-Difluorophenyl)picolinic acid is a chemical compound characterized by its unique structure, which includes a picolinic acid core and a 2,3-difluorophenyl group
Mechanism of Action
Target of Action
The primary target of 3-(2,3-Difluorophenyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound works by binding to Zinc Finger Proteins (ZFPs), causing a change in their structures and disrupting zinc binding, thereby inhibiting their function . This interaction with ZFPs is crucial for its anti-viral activity .
Biochemical Pathways
The compound is a metabolite of tryptophan and plays a key role in zinc transport . It is produced in the body on a daily basis through the breakdown of tryptophan
Pharmacokinetics
Picolinic acid is a pyridine carboxylate metabolite of tryptophan and is produced in the body on a daily basis .
Result of Action
The compound has been shown to have anti-viral activity both in vitro and in vivo . It can inhibit the function of ZFPs, which are involved in viral replication and packaging . This results in the disruption of viral processes and the inhibition of viral infections .
Biochemical Analysis
Biochemical Properties
3-(2,3-Difluorophenyl)picolinic acid plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. This compound has been shown to interact with zinc finger proteins, which are involved in viral replication and packaging as well as normal cell homeostatic functions . By binding to these proteins, this compound disrupts zinc binding, thereby inhibiting their function. Additionally, this compound has been implicated in the inhibition of viral entry by targeting viral-cellular membrane fusion .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting the entry of enveloped viruses, such as SARS-CoV-2 and influenza A virus, into host cells . It achieves this by compromising viral membrane integrity and interfering with cellular endocytosis. Furthermore, this compound has been shown to affect cell signaling pathways and gene expression, particularly in the context of its antiviral activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of viral entry by targeting viral-cellular membrane fusion . This compound binds to zinc finger proteins, altering their structure and disrupting zinc binding, which in turn inhibits their function . Additionally, this compound interferes with cellular endocytosis, further preventing viral entry into host cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, and its antiviral activity has been shown to persist over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits a dose-dependent reduction in viral replication, with higher doses leading to greater inhibition of viral entry .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of tryptophan. This compound is a metabolite of tryptophan through the kynurenine pathway, which degrades more than 90% of tryptophan throughout the body . The key metabolic enzyme in this pathway is indoleamine 2,3-dioxygenase, which is activated in inflammatory environments . The involvement of this compound in this pathway suggests its potential role in regulating metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its interactions with various transporters and binding proteins. This compound acts as a zinc transporter, binding to zinc finger proteins and altering their structure to disrupt zinc binding . This interaction plays a crucial role in the compound’s antiviral activity, as it inhibits viral replication and packaging by targeting zinc finger proteins involved in these processes .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with zinc finger proteins and other nuclear components . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The activity and function of this compound are influenced by its localization, as it exerts its antiviral effects by inhibiting viral replication and packaging within the nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Difluorophenyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-difluorophenylboronic acid and picolinic acid as the primary starting materials.
Coupling Reaction: A Suzuki-Miyaura cross-coupling reaction is employed to couple the 2,3-difluorophenylboronic acid with picolinic acid. This reaction requires a palladium catalyst, typically palladium(II) acetate, and a base such as potassium carbonate.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions: 3-(2,3-Difluorophenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of this compound.
Scientific Research Applications
3-(2,3-Difluorophenyl)picolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-(2,3-Difluorophenyl)picolinic acid is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 3-(2,4-Difluorophenyl)picolinic acid, 3-(2,5-Difluorophenyl)picolinic acid, and 3-(2,6-Difluorophenyl)picolinic acid.
Uniqueness: The presence of the 2,3-difluorophenyl group in this compound provides distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(2,3-difluorophenyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-9-5-1-3-7(10(9)14)8-4-2-6-15-11(8)12(16)17/h1-6H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXRYHCTGZFRSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=C(N=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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